molecular formula C8H4F5NO3 B1404603 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 1228898-52-9

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1404603
M. Wt: 257.11 g/mol
InChI Key: LMTLHFXJPWHRTA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 102°C .
  • Density : 1.226 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.406 .
  • Vapor Pressure : 41.3 mmHg at 25°C .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Novel Fluorine-Containing Polyetherimide : A study by Yu Xin-hai (2010) explored the synthesis of a compound related to 1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene, which was used in creating novel fluorine-containing polyetherimides. These materials were characterized for their potential in various industrial applications, demonstrating the versatility of such compounds (Yu Xin-hai, 2010).

Chemical Analysis and Characterization

  • Spectroscopic Investigation : Saravanan, Balachandran, and Viswanathan (2014) conducted a detailed spectroscopic analysis of a similar compound, revealing insights into its molecular and electronic properties. This research helps in understanding the chemical behavior and potential applications of such compounds in various fields (Saravanan, Balachandran, & Viswanathan, 2014).

Polymer Synthesis and Modification

  • Polymer Development and Modification : Lee and Kim (2002) investigated the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups via nucleophilic nitro displacement reaction. This showcases the role of such compounds in developing advanced materials with specific properties (Lee & Kim, 2002).

Advanced Material Synthesis

  • Advanced Material Synthesis : Research by Kim, Chung, and Kim (2003) focused on the synthesis of poly(phenylene oxide) containing trifluoromethyl groups via selective and sequential nucleophilic aromatic substitution reaction. This demonstrates the application of such compounds in creating high-performance materials with unique properties (Kim, Chung, & Kim, 2003).

Chemical Structure Studies

  • Chemical Structure Analysis : A study by Gryff-Keller, Szczeciński, and Kraska-Dziadecka (2011) used NMR and DFT calculations to study the structures of NTBC and its metabolites, providing a deep understanding of the molecular structure and behavior of such compounds (Gryff-Keller, Szczeciński, & Kraska-Dziadecka, 2011).

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

1-(difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(8(11,12)13)3-5(6)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTLHFXJPWHRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-nitro-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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